4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide
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Description
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C27H32N4O6S and its molecular weight is 540.64. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One application involves a compound acting as a neurokinin-1 (NK1) receptor antagonist, indicating potential use in treating conditions like depression and emesis. This specific compound demonstrated high affinity and oral activity, with significant effectiveness in preclinical tests relevant to these conditions (Harrison et al., 2001).
Antihypertensive and Diuretic Activities
Quinazoline derivatives have been investigated for their antihypertensive and diuretic effects. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, showing significant antihypertensive activity in rats, compared with standard drugs like metolazone and prazosin (Rahman et al., 2014).
Antitumor Activity
Another area of application is in cancer research, where novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Certain compounds in this series demonstrated broad-spectrum antitumor activity, suggesting potential for development as cancer therapeutics (Al-Suwaidan et al., 2016).
Alpha 1-Adrenoceptor Antagonism
Compounds have also been assessed for alpha 1-adrenoceptor binding affinity and antihypertensive activity, indicating their potential use in managing hypertension. This application was supported by studies on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, though findings suggested that efficient binding to the alpha 1-adrenoceptor required specific protonation and charge distribution (Bordner et al., 1988).
Apoptosis Induction in Cancer Cells
Further research has identified 4-anilinoquinazoline derivatives as potent inducers of apoptosis in cancer cells, representing another therapeutic application. These compounds have shown to up-regulate pro-apoptotic proteins and activate critical enzymes involved in cell death pathways, underscoring their potential as anticancer agents (Devegowda et al., 2016).
Properties
IUPAC Name |
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-35-18-11-12-22(23(15-18)36-2)29-25(33)17-38-27-30-21-9-4-3-8-20(21)26(34)31(27)13-5-10-24(32)28-16-19-7-6-14-37-19/h3-4,8-9,11-12,15,19H,5-7,10,13-14,16-17H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGFELFASZEDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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